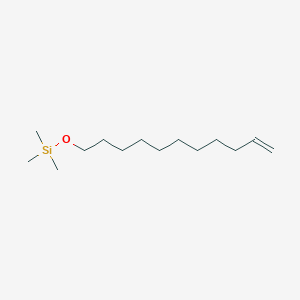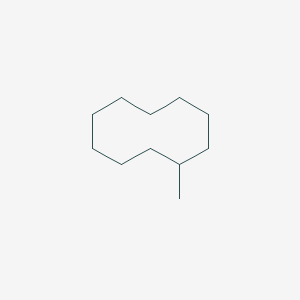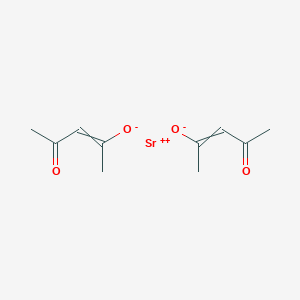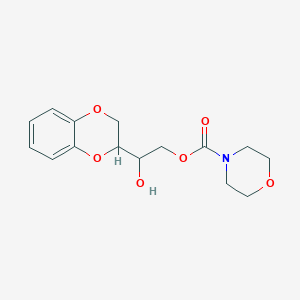
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BDMC and has been studied extensively due to its unique properties. In
Mechanism Of Action
The mechanism of action of BDMC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. BDMC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
BDMC has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. BDMC has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
BDMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective against various cancer cell lines and animal models. However, there are also some limitations to its use. BDMC is not very soluble in water, which can make it difficult to work with in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of BDMC. One area of research is the development of more efficient synthesis methods for BDMC. Another area of research is the study of BDMC's potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more effective delivery methods for BDMC could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, BDMC is a chemical compound with potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BDMC has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BDMC, including the development of more efficient synthesis methods and the study of its potential applications in other diseases.
Synthesis Methods
BDMC can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(2-hydroxyethyl) morpholine with ethyl chloroformate in the presence of sodium carbonate. The resulting product is then treated with sodium hydroxide and 1,4-benzoquinone to yield BDMC. Other methods involve the use of different reagents and reaction conditions.
Scientific Research Applications
BDMC has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BDMC has been found to be effective against various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.
properties
CAS RN |
13887-56-4 |
|---|---|
Product Name |
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate |
Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19NO6/c17-11(9-21-15(18)16-5-7-19-8-6-16)14-10-20-12-3-1-2-4-13(12)22-14/h1-4,11,14,17H,5-10H2 |
InChI Key |
BXAMNJMZOGPUMG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCC(C2COC3=CC=CC=C3O2)O |
Canonical SMILES |
C1COCCN1C(=O)OCC(C2COC3=CC=CC=C3O2)O |
synonyms |
4-Morpholinecarboxylic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



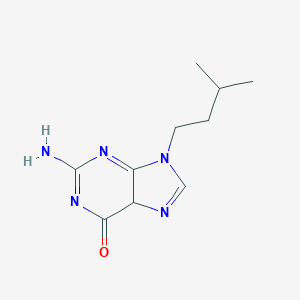
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)

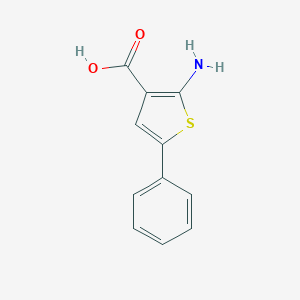
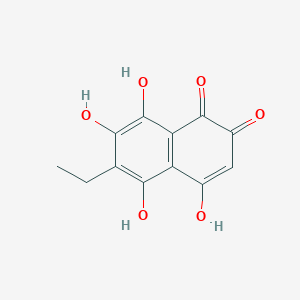
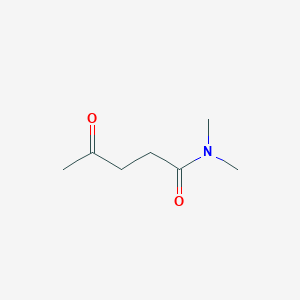

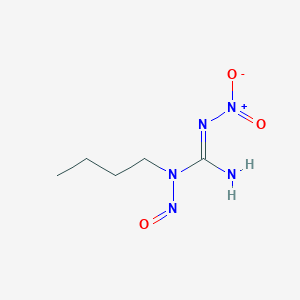
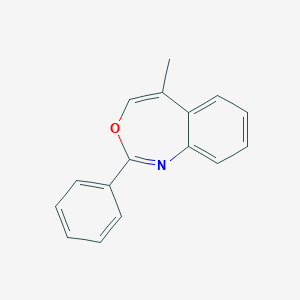
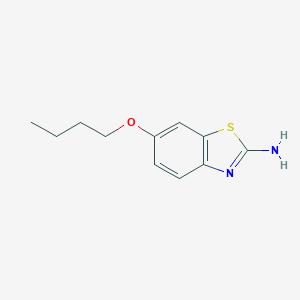
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
